GABAB Receptor Affinity: Phenibut vs. Baclofen
Direct radioligand binding competition assays demonstrate that the affinity of racemic Phenibut for the GABAB receptor is significantly weaker than that of the reference agonist baclofen. Specifically, the equilibrium dissociation constant (Ki) of racemic Phenibut was determined to be 177 ± 2 μM, whereas the Ki for baclofen under identical conditions is 6.0 ± 1 μM [1]. This indicates that baclofen binds the GABAB receptor with approximately 30-fold higher affinity. Furthermore, the R-enantiomer of Phenibut, which is responsible for the GABAB-mediated activity, shows a Ki of 92 ± 3 μM [1]. This stark difference in target engagement kinetics is critical for experimental design, as equimolar dosing will not yield equivalent receptor occupancy.
| Evidence Dimension | GABAB Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 177 ± 2 μM (racemic); 92 ± 3 μM (R-phenibut) |
| Comparator Or Baseline | Baclofen: 6.0 ± 1 μM |
| Quantified Difference | ~30-fold lower affinity for racemic phenibut; ~15-fold lower for R-phenibut |
| Conditions | Rat brain synaptic membrane preparations; radioligand [3H]CGP54626 competition binding assay |
Why This Matters
For scientists procuring Phenibut, this quantifies the significantly higher concentration required to achieve equivalent GABAB receptor activation compared to baclofen, preventing erroneous cross-assay extrapolation.
- [1] Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. View Source
